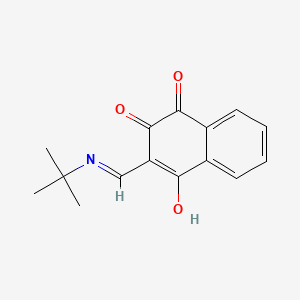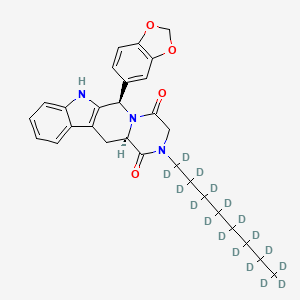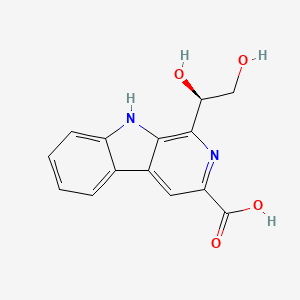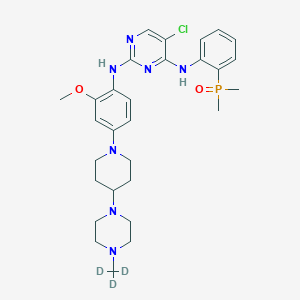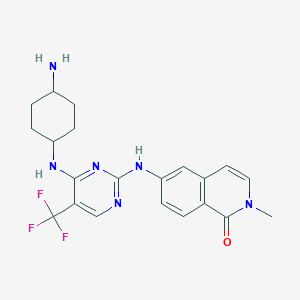
Flt3-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flt3-IN-12 is a compound that targets the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). FLT3 mutations are associated with aggressive disease progression and poor prognosis in AML patients. This compound is designed to inhibit the activity of FLT3, thereby impeding the proliferation and survival of leukemic cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity towards FLT3 .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis protocols, optimizing solvent systems, reaction temperatures, and purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
Flt3-IN-12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions are intermediates and final compounds with enhanced inhibitory activity against FLT3. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
科学的研究の応用
Flt3-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling, proliferation, and apoptosis.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat AML and other FLT3-mutated cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting FLT3
作用機序
Flt3-IN-12 exerts its effects by binding to the active site of the FLT3 receptor, stabilizing its inactive conformation, and preventing downstream signaling. This inhibition of FLT3 activity leads to reduced cellular proliferation, increased apoptosis, and impaired survival of leukemic cells. The molecular targets and pathways involved include the RAS/MAPK, JAK/STAT, and PI3K/AKT signaling pathways .
類似化合物との比較
Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for AML treatment.
Gilteritinib: Another FDA-approved FLT3 inhibitor for relapsed or refractory AML.
Quizartinib: Approved in Japan for FLT3-mutated AML.
Uniqueness of Flt3-IN-12
This compound is unique due to its high selectivity and potency against FLT3, making it a promising candidate for targeted therapy in AML. Its distinct chemical structure and binding mode contribute to its effectiveness in inhibiting FLT3 activity and overcoming resistance mechanisms observed with other FLT3 inhibitors .
特性
分子式 |
C21H23F3N6O |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C21H23F3N6O/c1-30-9-8-12-10-15(6-7-16(12)19(30)31)28-20-26-11-17(21(22,23)24)18(29-20)27-14-4-2-13(25)3-5-14/h6-11,13-14H,2-5,25H2,1H3,(H2,26,27,28,29) |
InChIキー |
LSEAQLOYCHTEOK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

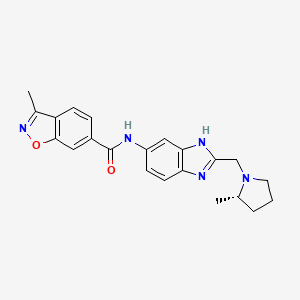
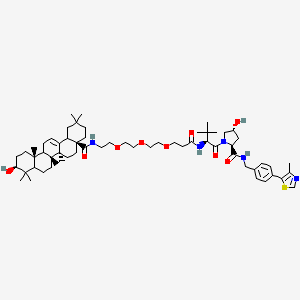
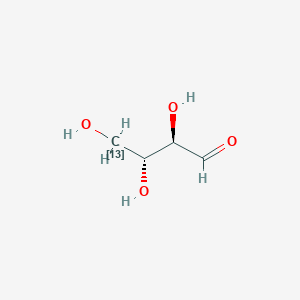
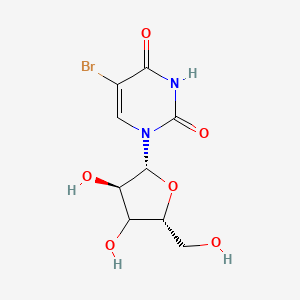


![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

